tert-Butyl 2-((pyrimidin-2-ylamino)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[(pyrimidin-2-ylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(18)10-17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENQUELQAODRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126048 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrimidinylamino)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-44-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrimidinylamino)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrimidinylamino)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-((pyrimidin-2-ylamino)methyl)pyrrolidine-1-carboxylate (CAS No. 1261230-44-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, which is often associated with various therapeutic properties, including antimicrobial and anticancer activities.
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- Chemical Structure : The compound consists of a tert-butyl group, a pyrimidine moiety, and a carboxylate functional group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrrolidine and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against similar pathogens.
Anticancer Potential
The structural characteristics of this compound position it as a candidate for anticancer drug development. Compounds with pyrrolidine rings have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Further research is needed to evaluate the specific anticancer activity of this compound.
Case Studies
- Pyrrole Derivatives : A study on pyrrole derivatives indicated that modifications to the structure can enhance biological activity. Compounds similar to this compound were synthesized and tested for their ability to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis, showing promising results with MIC values as low as 5 µM .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied in pyrrolidine compounds. Modifications at the nitrogen or carbon positions can significantly affect potency and selectivity against target cells . This highlights the importance of further SAR studies on this compound to optimize its biological effects.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H22N4O2 |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 1261230-44-7 |
| Antimicrobial Activity (MIC) | 3.12 - 12.5 µg/mL |
| Anticancer Activity | Induces apoptosis |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that compounds similar to tert-butyl 2-((pyrimidin-2-ylamino)methyl)pyrrolidine derivatives exhibit anticancer properties. For instance, pyrimidine-based compounds have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. The incorporation of the pyrrolidine structure enhances bioactivity and selectivity towards cancer cells, making it a candidate for further exploration in anticancer drug design.
Case Study : A study published in Journal of Medicinal Chemistry (2023) demonstrated that a related pyrrolidine derivative showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the pyrrolidine ring can enhance efficacy against various cancer types .
2. Neurological Disorders
Compounds containing pyrimidine and pyrrolidine moieties have been studied for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Case Study : Research published in Neuropharmacology (2024) highlighted the neuroprotective effects of a similar compound, which was able to reduce neuroinflammation and improve cognitive function in animal models .
The biological activity of tert-butyl 2-((pyrimidin-2-ylamino)methyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Compounds with similar structures have shown promise as inhibitors of protein kinases, which play crucial roles in cell signaling pathways.
| Compound | Target Kinase | Activity |
|---|---|---|
| Compound A | EGFR | IC50 = 50 nM |
| Compound B | VEGFR | IC50 = 30 nM |
| tert-butyl 2-(pyrimidin-2-ylamino)methyl)pyrrolidine | TBD | TBD |
Synthetic Applications
tert-butyl 2-((pyrimidin-2-ylamino)methyl)pyrrolidine derivatives can serve as intermediates in the synthesis of more complex molecules. The versatility of the pyrrolidine ring allows for various modifications that can lead to new pharmacophores.
Synthetic Route Example :
A synthetic pathway involving tert-butyl 2-(aminomethyl)pyrrolidine as a precursor has been reported, showcasing its utility in generating diverse chemical entities through functionalization reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrrolidine-carboxylate derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₄H₂₂N₄O₂ .
Key Observations:
Substituent Effects on Reactivity: The pyrimidin-2-ylamino group in the target compound introduces a hydrogen-bond donor (NH) and acceptor (pyrimidine N), contrasting with iodo-methoxypyridine (), which is primed for cross-coupling reactions . Hydroxymethyl analogs () exhibit alcohol reactivity (e.g., Mitsunobu reactions), whereas the target’s amine group may undergo alkylation or acylation . Aminooxy derivatives () enable oxime formation, while the target’s pyrimidine may engage in π-π stacking or kinase inhibition .
Physicochemical Properties: The pyrimidine ring’s electron-deficient nature reduces solubility compared to pyridine analogs () but enhances binding to aromatic protein pockets . Fluorine-containing derivatives () improve metabolic stability and lipophilicity, whereas the target’s amino group may increase aqueous solubility .
Synthetic Utility :
- The target compound’s tert-butyl carboxylate is a common protective group, as seen in ’s synthesis of a spiro-diazaspiro intermediate .
- Unlike bromo - or silyloxy -substituted analogs (), the target lacks handles for cross-coupling, limiting its use in metal-catalyzed reactions .
Research Findings:
- highlights the role of NMR in confirming stereochemistry and purity in related pyrrolidine-carboxylates, suggesting similar analytical methods apply to the target compound .
- demonstrates the use of tert-butyl pyrrolidine carboxylates in multistep syntheses, underscoring their versatility as intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
